3-Chloro-7-[di(prop-2-en-1-yl)amino]quinoline-8-carbonitrile
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Overview
Description
3-Chloro-7-(diallylamino)quinoline-8-carbonitrile is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(diallylamino)quinoline-8-carbonitrile typically involves the reaction of 3-chloroquinoline-8-carbonitrile with diallylamine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the diallylamine replaces a chlorine atom on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(diallylamino)quinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-7-(diallylamino)quinoline-8-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to inhibit certain enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(diallylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-7-(diethylamino)quinoline-8-carbonitrile
- 2-Chloroquinoline-3-carbaldehyde
- 4-Hydroxy-2-quinolone
Uniqueness
3-Chloro-7-(diallylamino)quinoline-8-carbonitrile is unique due to its diallylamino group, which imparts distinct chemical and biological properties. This differentiates it from other quinoline derivatives and makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88347-07-3 |
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Molecular Formula |
C16H14ClN3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
7-[bis(prop-2-enyl)amino]-3-chloroquinoline-8-carbonitrile |
InChI |
InChI=1S/C16H14ClN3/c1-3-7-20(8-4-2)15-6-5-12-9-13(17)11-19-16(12)14(15)10-18/h3-6,9,11H,1-2,7-8H2 |
InChI Key |
FOPZWCMUGFWJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
Origin of Product |
United States |
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